IMB5046

Description

BenchChem offers high-quality IMB5046 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IMB5046 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H20N2O5S |

|---|---|

Molecular Weight |

388.4 g/mol |

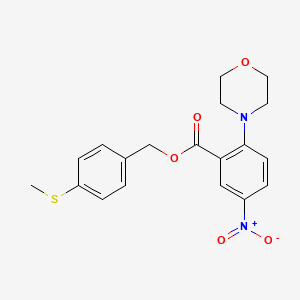

IUPAC Name |

(4-methylsulfanylphenyl)methyl 2-morpholin-4-yl-5-nitrobenzoate |

InChI |

InChI=1S/C19H20N2O5S/c1-27-16-5-2-14(3-6-16)13-26-19(22)17-12-15(21(23)24)4-7-18(17)20-8-10-25-11-9-20/h2-7,12H,8-11,13H2,1H3 |

InChI Key |

VPXGOSNPXCNGAI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 |

Synonyms |

2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester IMB5046 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMB5046

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046 is a novel, potent nitrobenzoate microtubule inhibitor demonstrating significant antitumor activity, particularly in multidrug-resistant (MDR) cancer models.[1] Its primary mechanism of action involves the disruption of microtubule dynamics by binding to the colchicine (B1669291) site on β-tubulin, leading to G2/M cell cycle arrest and the induction of apoptosis.[1] Notably, IMB5046 circumvents P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance. This technical guide provides a comprehensive overview of the molecular mechanisms of IMB5046, detailing its effects on tubulin polymerization, cell cycle progression, and apoptotic signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Microtubule Destabilization

IMB5046 exerts its primary cytotoxic effect by inhibiting tubulin polymerization. This action disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division.

Binding to the Colchicine Pocket of Tubulin

IMB5046 binds to the colchicine pocket on β-tubulin, a site distinct from the binding sites of other major classes of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.[1] This interaction was confirmed through competitive binding assays and molecular docking studies. The binding of IMB5046 to this site prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to a net depolymerization of the microtubule network.

Overcoming Multidrug Resistance

A key feature of IMB5046 is its efficacy against cancer cell lines that have developed resistance to other microtubule-targeting agents such as paclitaxel, vincristine, and colchicine.[1] This is primarily because IMB5046 is not a substrate for the P-glycoprotein (P-gp) efflux pump, a major contributor to multidrug resistance.[1]

Quantitative Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of IMB5046 from preclinical studies.

Table 1: In Vitro Cytotoxicity of IMB5046 (IC50 Values)

| Cell Line | Cancer Type | IC50 (μM) | Multidrug Resistance Status |

| A549 | Human Lung Carcinoma | 0.045 ± 0.007 | - |

| H460 | Human Large Cell Lung Cancer | 0.037 ± 0.005 | - |

| HT-29 | Human Colorectal Adenocarcinoma | 0.426 ± 0.051 | - |

| KB | Human Oral Epidermoid Carcinoma | 0.062 ± 0.009 | Parent |

| KBv200 | Human Oral Epidermoid Carcinoma | 0.087 ± 0.012 | P-gp Overexpression |

| A2780 | Human Ovarian Cancer | 0.058 ± 0.008 | Parent |

| A2780/T | Human Ovarian Cancer | 0.071 ± 0.010 | Paclitaxel-Resistant |

Table 2: In Vivo Antitumor Efficacy of IMB5046 in Xenograft Models

| Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition (%) |

| Human Lung Tumor (H460) | 15 mg/kg, intraperitoneally, daily for 14 days | 83 |

Signaling Pathways

IMB5046-induced cell death is mediated through a cascade of signaling events, primarily culminating in apoptosis.

Cell Cycle Arrest at G2/M Phase

By disrupting microtubule formation, IMB5046 prevents the proper assembly of the mitotic spindle, a critical checkpoint for cell cycle progression. This leads to the arrest of cells in the G2/M phase, which was observed through flow cytometry analysis of DNA content.[1]

References

IMB5046: A Technical Guide to its Tubulin Polymerization Inhibition and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046 is a novel nitrobenzoate compound that has demonstrated potent anti-tumor activity by inhibiting tubulin polymerization. This technical guide provides an in-depth overview of the mechanism of action of IMB5046, detailing its effects on microtubule dynamics, cell cycle progression, and the induction of apoptosis. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to support further research and development of this promising anti-cancer agent.

Core Mechanism: Inhibition of Tubulin Polymerization

IMB5046 exerts its anti-cancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, IMB5046 effectively halts cell proliferation and induces cell death in cancer cells.

Binding Site and Activity

IMB5046 binds to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. In vitro studies have shown that IMB5046 inhibits tubulin polymerization in a concentration-dependent manner.

Quantitative Data: In Vitro Tubulin Polymerization Inhibition

The inhibitory effect of IMB5046 on tubulin polymerization has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) represents the concentration of IMB5046 required to inhibit 50% of tubulin polymerization activity.

| Compound | IC50 (μM) |

| IMB5046 | 2.97 |

Table 1: In vitro tubulin polymerization inhibition data for IMB5046.

Cellular Effects of IMB5046

The inhibition of tubulin polymerization by IMB5046 triggers a cascade of cellular events, ultimately leading to apoptosis. These effects are particularly pronounced in rapidly dividing cancer cells, which are highly dependent on dynamic microtubule function for mitotic spindle formation.

Cytotoxicity Across Cancer Cell Lines

IMB5046 has demonstrated potent cytotoxicity against a range of human cancer cell lines. The IC50 values for cell viability vary depending on the cell line, highlighting a broad spectrum of anti-cancer activity.

| Cell Line | Cancer Type | IC50 (μM) |

| A431 | Skin Carcinoma | < 0.1 |

| HT-1080 | Fibrosarcoma | < 0.1 |

| HT29 | Colon Carcinoma | < 0.1 |

| NIH/3T3 | Fibroblast | 10.22 |

Table 2: Cytotoxicity of IMB5046 in various human cancer cell lines.

Cell Cycle Arrest at G2/M Phase

By disrupting the formation of the mitotic spindle, IMB5046 causes cells to arrest in the G2/M phase of the cell cycle. This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a crucial cellular mechanism that ensures proper chromosome segregation. Prolonged G2/M arrest ultimately triggers the apoptotic machinery.

Induction of Apoptosis

IMB5046 is a potent inducer of apoptosis, or programmed cell death. The apoptotic cascade is initiated following prolonged cell cycle arrest and is mediated by the activation of a series of cysteine-aspartic proteases known as caspases.

Signaling Pathways

The cellular response to IMB5046 involves the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Cell Cycle Regulation

IMB5046-induced G2/M arrest is associated with changes in the expression levels of critical cell cycle regulatory proteins. Western blot analyses have shown an upregulation of Cyclin B1 and phosphorylated Histone H3 (p-Histone H3), both markers of mitotic arrest.

Apoptosis Induction Pathway

IMB5046-induced apoptosis appears to involve both the intrinsic (mitochondrial) and extrinsic signaling pathways. Evidence suggests that IMB5046 treatment leads to the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3, culminating in the cleavage of Poly (ADP-ribose) polymerase (PARP) and subsequent cell death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of IMB5046.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of IMB5046 on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (1 mM)

-

IMB5046 stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing GTP and glycerol on ice.

-

Add IMB5046 at various concentrations to the wells of a pre-warmed 96-well plate. Include a vehicle control (DMSO).

-

Initiate the polymerization reaction by adding the cold tubulin solution to the wells.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

-

Plot absorbance versus time to generate polymerization curves. The rate of polymerization is determined from the slope of the linear phase.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of IMB5046 on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

IMB5046 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of IMB5046 for a specified duration (e.g., 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of IMB5046 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

IMB5046 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with IMB5046 for various time points.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptosis induced by IMB5046.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

IMB5046 stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with IMB5046 for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the samples by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in cell cycle regulation and apoptosis.

Materials:

-

Cancer cell lines

-

IMB5046 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against Cyclin B1, p-Histone H3, Caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with IMB5046, then lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

IMB5046 is a novel and potent inhibitor of tubulin polymerization with significant anti-cancer activity. By binding to the colchicine (B1669291) site on tubulin, it disrupts microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis in a variety of cancer cell lines. The detailed mechanisms and protocols presented in this technical guide provide a solid foundation for further investigation and development of IMB5046 as a potential therapeutic agent for cancer treatment. Further research into the specific molecular players in the apoptotic pathway and in vivo efficacy studies are warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide to the Interaction of IMB5046 with the Colchicine Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046, a novel nitrobenzoate microtubule inhibitor, has demonstrated significant potential as an anticancer agent, particularly in overcoming multidrug resistance.[1][2][3] This technical guide provides a comprehensive overview of the molecular interaction between IMB5046 and its target, the colchicine (B1669291) binding site of β-tubulin. Detailed experimental protocols, quantitative data from key assays, and visual representations of the underlying mechanisms and workflows are presented to facilitate further research and development in this area. IMB5046 disrupts microtubule structures within cells and inhibits the polymerization of purified tubulin in vitro.[1][2] It displays potent cytotoxicity against a range of tumor cell lines, including those resistant to conventional microtubule-targeting agents like colchicine, vincristine, and paclitaxel.[1][2][3] Mechanistically, IMB5046 induces cell cycle arrest at the G2/M phase and triggers apoptosis.[1][2] Molecular modeling and biochemical assays have confirmed that IMB5046 binds to the colchicine pocket of tubulin, albeit with a distinct binding mode compared to colchicine itself.[1] This unique interaction profile is believed to contribute to its ability to circumvent P-glycoprotein-mediated drug efflux, a common mechanism of multidrug resistance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity and tubulin interaction of IMB5046.

Table 1: In Vitro Cytotoxicity of IMB5046

| Cell Line | Cancer Type | IC50 (μM) |

| KB | Oral Epidermoid Carcinoma | 0.037 |

| KBv200 | Multidrug-Resistant Oral Epidermoid Carcinoma | 0.042 |

| A549 | Non-Small Cell Lung Cancer | 0.426 |

| H460 | Non-Small Cell Lung Cancer | 0.17 |

| HT-29 | Colorectal Adenocarcinoma | 0.14 |

| HCT116 | Colorectal Carcinoma | 0.17 |

| MCF-7 | Breast Adenocarcinoma | 0.21 |

| BGC-823 | Gastric Carcinoma | 0.11 |

Data extracted from Zheng et al., 2016.

Table 2: Inhibition of Tubulin Polymerization

| Compound | IC50 (μM) |

| IMB5046 | 2.97 |

| Colchicine | 2.50 |

Data extracted from Zheng et al., 2016.

Table 3: Tubulin Binding Affinity (Surface Plasmon Resonance)

| Compound | Equilibrium Dissociation Constant (KD) (μM) |

| IMB5046 | 31.9 |

| Colchicine | 21.1 |

Data extracted from Zheng et al., 2016.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of IMB5046 with the colchicine binding site.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules, which is monitored by an increase in turbidity.

Methodology:

-

Reagent Preparation:

-

Purified bovine brain tubulin (>99% pure) is reconstituted to a final concentration of 1 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, 10% glycerol).

-

IMB5046 and control compounds (e.g., colchicine, paclitaxel) are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations in G-PEM buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Procedure:

-

The reaction is performed in a 96-well plate.

-

A reaction mixture containing tubulin and the test compound is incubated on ice.

-

The plate is then transferred to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

The absorbance at 340 nm is measured every minute for 60 minutes.

-

-

Data Analysis:

-

The increase in absorbance over time is plotted to generate polymerization curves.

-

The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.

-

Limited Proteolysis Assay

This assay is used to probe for conformational changes in tubulin upon ligand binding. The binding of a ligand to a specific site can alter the protein's conformation, leading to changes in its susceptibility to proteolytic cleavage.

Methodology:

-

Reagent Preparation:

-

Purified tubulin is prepared at a concentration of 1 mg/mL in a suitable buffer.

-

IMB5046 and colchicine are prepared at a concentration of 100 μM.

-

A stock solution of trypsin is prepared.

-

-

Assay Procedure:

-

Tubulin is pre-incubated with either IMB5046, colchicine, or a vehicle control (DMSO) at 37°C for 30 minutes.

-

Trypsin is added to the mixture to a final concentration of 5 μg/mL.

-

The digestion is allowed to proceed at 37°C for 30 minutes.

-

The reaction is stopped by adding soybean trypsin inhibitor.

-

-

Data Analysis:

-

The digested protein samples are analyzed by SDS-PAGE.

-

Changes in the pattern of proteolytic fragments between the control and compound-treated samples indicate a conformational change induced by ligand binding. An enhanced βcol fragment is indicative of binding to the colchicine site.[1]

-

Colchicine Competition Assay

This assay directly assesses whether a test compound binds to the colchicine binding site by measuring its ability to displace radiolabeled colchicine from tubulin.

Methodology:

-

Reagent Preparation:

-

Purified tubulin is prepared in a suitable binding buffer.

-

A stock solution of [³H]colchicine is prepared.

-

Serial dilutions of IMB5046 and unlabeled colchicine (as a positive control) are prepared.

-

-

Assay Procedure:

-

Tubulin is incubated with a fixed concentration of [³H]colchicine and varying concentrations of the test compound or unlabeled colchicine.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The amount of [³H]colchicine bound to tubulin is measured. This is often done by filtering the mixture through a glass fiber filter to separate protein-bound and free radioligand, followed by scintillation counting of the filter.

-

-

Data Analysis:

-

The percentage of [³H]colchicine binding is plotted against the concentration of the competitor.

-

The IC50 value, the concentration of the test compound that inhibits 50% of [³H]colchicine binding, is determined.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability.

Methodology:

-

Cell Culture:

-

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of IMB5046 for a specified period (e.g., 72 hours).

-

After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

-

Data Analysis:

-

The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

-

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Methodology:

-

Cell Treatment and Fixation:

-

Cells are treated with IMB5046 or a vehicle control for a specified time.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

-

Staining:

-

The fixed cells are washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

-

-

Flow Cytometry:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

-

Data Analysis:

-

The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

-

Apoptosis Assay

This assay uses flow cytometry to detect and quantify apoptotic cells based on the externalization of phosphatidylserine (B164497), an early marker of apoptosis.

Methodology:

-

Cell Treatment:

-

Cells are treated with IMB5046 or a vehicle control for a specified time.

-

-

Staining:

-

Both adherent and floating cells are collected and washed with binding buffer.

-

The cells are then stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the surface of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

-

Flow Cytometry:

-

The stained cells are analyzed by flow cytometry.

-

-

Data Analysis:

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

-

Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the interaction of IMB5046 with the colchicine binding site.

Caption: Mechanism of action of IMB5046 leading to apoptosis.

Caption: Experimental workflow for characterizing IMB5046.

Caption: Molecular interactions of IMB5046 at the colchicine binding site.

References

Circumventing Multidrug Resistance: A Technical Guide to IMB5046

IMB5046 , a novel nitrobenzoate microtubule inhibitor, has emerged as a promising therapeutic agent for overcoming multidrug resistance (MDR) in cancer. This in-depth technical guide provides a comprehensive overview of IMB5046, detailing its mechanism of action, experimental evaluation, and its potential in cancer chemotherapy, particularly for treating multidrug-resistant tumors. This document is intended for researchers, scientists, and drug development professionals.

Core Concepts and Mechanism of Action

IMB5046, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, functions as a potent tubulin polymerization inhibitor.[1] Unlike many conventional microtubule-binding agents that are susceptible to efflux by P-glycoprotein (P-gp), a primary driver of MDR, IMB5046 is not a P-gp substrate.[1] This characteristic allows it to maintain its cytotoxic efficacy in cancer cells that overexpress P-gp, a common mechanism of resistance to drugs like paclitaxel (B517696), vincristine, and colchicine (B1669291).[1]

The core mechanism of IMB5046 involves its binding to the colchicine pocket of β-tubulin, leading to the disruption of microtubule dynamics.[1] This interference with microtubule formation and function triggers a cascade of cellular events, including:

-

Cell Cycle Arrest: IMB5046 effectively blocks the cell cycle at the G2/M phase, preventing mitotic progression.[1] This is evidenced by the accumulation of cells in the G2/M phase and the increased expression of key cell cycle regulatory proteins such as cyclin B1 and phosphorylated histone H3.[1]

-

Induction of Apoptosis: Following cell cycle arrest, IMB5046 induces programmed cell death, or apoptosis.[1] This is mediated through the activation of both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[1]

Quantitative Data on Cytotoxicity

The efficacy of IMB5046 has been demonstrated across a range of cancer cell lines, including those exhibiting multidrug resistance. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Cell Line | Type | IC50 (µM) of IMB5046 | Resistance to Other Agents |

| A549 | Human Lung Carcinoma | 0.21 ± 0.04 | - |

| H460 | Human Lung Carcinoma | 0.18 ± 0.03 | - |

| HT-29 | Human Colon Adenocarcinoma | 0.04 ± 0.01 | - |

| A431 | Human Epidermoid Carcinoma | 0.05 ± 0.01 | - |

| KB | Human Oral Epidermoid Carcinoma | 0.12 ± 0.02 | - |

| KBv200 | Vincristine-resistant KB | 0.15 ± 0.03 | Vincristine, Colchicine, Paclitaxel |

| MCF7 | Human Breast Adenocarcinoma | 0.43 ± 0.06 | - |

| MCF7/ADR | Doxorubicin-resistant MCF7 | 0.47 ± 0.08 | Doxorubicin, Vincristine, Paclitaxel |

Data compiled from "A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity".[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of IMB5046.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of IMB5046 to inhibit the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, 5% glycerol)

-

IMB5046 stock solution (in DMSO)

-

Positive controls: Colchicine (inhibitor), Paclitaxel (stabilizer)

-

Vehicle control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.

-

Prepare serial dilutions of IMB5046, colchicine, and paclitaxel in G-PEM buffer. The final DMSO concentration should be kept below 1%.

-

Add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-warmed 96-well plate.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves. The inhibitory effect of IMB5046 is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of IMB5046 on the cell cycle distribution of cancer cells.

Materials:

-

A431 cells (or other suitable cancer cell line)

-

Complete cell culture medium

-

IMB5046 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed A431 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of IMB5046 (and a vehicle control) for the desired time period (e.g., 24 hours).

-

Harvest the cells by trypsinization, and collect both the adherent and floating cells.

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at approximately 617 nm.

-

Acquire data for at least 10,000 events per sample.

-

Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This method is used to detect changes in the expression levels of key proteins involved in cell cycle regulation following treatment with IMB5046.

Materials:

-

A431 cells

-

IMB5046 stock solution (in DMSO)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat A431 cells with IMB5046 as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of IMB5046-Induced Apoptosis

Caption: IMB5046-induced apoptotic signaling pathway.

Experimental Workflow for IMB5046 Evaluation

Caption: Experimental workflow for evaluating IMB5046.

Logical Relationship of IMB5046 in Overcoming MDR

Caption: How IMB5046 circumvents P-gp mediated multidrug resistance.

Conclusion

IMB5046 represents a significant advancement in the development of microtubule inhibitors capable of overcoming multidrug resistance. Its unique chemical structure and its ability to evade P-glycoprotein-mediated efflux make it a highly promising candidate for the treatment of resistant cancers. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of IMB5046 as a next-generation chemotherapeutic agent.

References

The Impact of IMB5046 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046, a novel nitrobenzoate compound, has emerged as a potent inhibitor of microtubule polymerization.[1][2] Its significance lies in its ability to overcome multidrug resistance (MDR) in cancer cells, a major hurdle in current chemotherapy. This technical guide provides an in-depth analysis of the mechanism of action of IMB5046, its quantitative effects on cancer cells, and detailed protocols for key experimental procedures to evaluate its efficacy.

Introduction: The Role of Microtubules in Cell Division and Cancer

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[1] They play a crucial role in various cellular processes, including the maintenance of cell shape, intracellular transport, and most notably, the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by rapid polymerization and depolymerization, is essential for proper chromosome segregation. Consequently, microtubule dynamics represent a key target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to programmed cell death (apoptosis).

IMB5046: A Novel Microtubule Inhibitor

IMB5046, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a small molecule inhibitor of tubulin polymerization.[1] Its novel chemical structure distinguishes it from other known microtubule-binding agents and is associated with its ability to circumvent multidrug resistance.

Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site

IMB5046 exerts its effects by directly interacting with tubulin. Experimental evidence from limited proteolysis assays and colchicine competition assays has demonstrated that IMB5046 binds to the colchicine pocket on β-tubulin.[1] This binding event disrupts the normal process of tubulin polymerization, leading to the depolymerization of microtubules.[1]

References

In Vitro Efficacy of IMB5046: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of IMB5046, a novel microtubule inhibitor with potent antitumor activity, particularly against multidrug-resistant cancer cell lines. This document details the compound's mechanism of action, summarizes its cytotoxic effects, and provides comprehensive experimental protocols for key assays.

Core Mechanism of Action

IMB5046 functions as a microtubule-destabilizing agent. It exerts its anticancer effects by binding to the colchicine (B1669291) pocket of β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[1][2] A key characteristic of IMB5046 is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein, a common efflux pump that confers resistance to many chemotherapeutic agents.[1][2][3]

Data Presentation: Cytotoxicity of IMB5046

IMB5046 has demonstrated potent cytotoxicity across a range of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2][3] Notably, its efficacy is maintained in multidrug-resistant cell lines that are resistant to conventional microtubule-targeting agents like paclitaxel, vincristine, and colchicine.[1]

| Cell Line | Cancer Type | IC50 (µM) | Resistance Profile |

| A431 | Skin Carcinoma | < 0.1 | Sensitive |

| HT-1080 | Fibrosarcoma | < 0.1 | Sensitive |

| HT29 | Colon Carcinoma | < 0.1 | Sensitive |

| KB | Epidermoid Carcinoma | Not Specified | Sensitive Parent |

| KBv200 | Epidermoid Carcinoma | Not Specified | Multidrug-Resistant |

| MCF7 | Breast Adenocarcinoma | Not Specified | Sensitive Parent |

| MCF7/ADR | Breast Adenocarcinoma | Not Specified | Multidrug-Resistant |

| NIH/3T3 | Mouse Embryonic Fibroblast | 10.22 | Relatively Resistant |

Table 1: In vitro cytotoxicity of IMB5046 against various human cancer cell lines as determined by the MTT assay. The IC50 values represent the concentration of IMB5046 required to inhibit cell growth by 50%.[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the efficacy of IMB5046 are provided below.

Tubulin Polymerization Assay

This assay measures the effect of IMB5046 on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Protocol:

-

Reagent Preparation:

-

Reconstitute purified tubulin (e.g., >99% pure bovine tubulin) to a final concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, and 10% glycerol).

-

Prepare various concentrations of IMB5046 in G-PEM buffer.

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

Add 10 µL of the IMB5046 dilutions or vehicle control to the wells.

-

Initiate the polymerization reaction by adding 100 µL of the reconstituted tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes in kinetic mode.

-

-

Data Analysis:

-

Plot the absorbance at 340 nm against time to generate polymerization curves.

-

The IC50 value is determined as the concentration of IMB5046 that inhibits the maximum rate of tubulin polymerization by 50%.

-

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of IMB5046 on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified by measuring its absorbance.

Protocol:

-

Cell Seeding:

-

Plate cells in 96-well plates at a density of 3,000-6,000 cells per well, depending on the cell line's growth characteristics.

-

Allow the cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Drug Treatment:

-

Prepare serial dilutions of IMB5046 in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing various concentrations of IMB5046. Include a vehicle-treated control group.

-

Incubate the cells for 72 hours.

-

-

MTT Incubation:

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

The IC50 value is determined as the concentration of IMB5046 that reduces cell viability by 50%.

-

Cell Cycle Analysis

This assay determines the effect of IMB5046 on cell cycle progression.

Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with IMB5046 at various concentrations for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 9 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Analysis by Western Blot

This assay detects the expression of key proteins involved in the apoptotic pathway.

Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and then detect specific proteins of interest using antibodies. The activation of caspases, key mediators of apoptosis, can be detected by observing the cleavage of their pro-forms into active fragments.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with IMB5046 for a specified time (e.g., 48 hours).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, PARP, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

-

Data Analysis:

-

Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the cleaved forms of caspases and PARP indicates the induction of apoptosis.

-

Visualizations

Signaling Pathway of IMB5046-Induced Apoptosis

References

IMB5046: A Novel Microtubule Inhibitor Bypassing P-glycoprotein Mediated Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of IMB5046, a novel microtubule inhibitor, with a particular focus on its interaction with P-glycoprotein (P-gp). Contrary to the initial premise of IMB5046 being a P-gp substrate, extensive research demonstrates that IMB5046 is, in fact, not a substrate for P-glycoprotein.[1][2] This characteristic is central to its potent activity against multidrug-resistant (MDR) cancer cell lines, representing a significant advancement in the development of chemotherapy agents.

This document will detail the mechanism of action of IMB5046, its efficacy in overcoming multidrug resistance, and provide an overview of the standard experimental protocols used to assess P-glycoprotein substrate liability.

IMB5046: Mechanism of Action and Therapeutic Potential

IMB5046, chemically identified as 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a potent microtubule inhibitor.[2] Its primary mechanism of action involves the disruption of microtubule structures within cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

Key characteristics of IMB5046 include:

-

Binding Site: IMB5046 binds to the colchicine (B1669291) pocket of tubulin, thereby inhibiting tubulin polymerization.[1][2] This interaction is distinct from other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids.

-

Potent Cytotoxicity: IMB5046 has demonstrated significant cytotoxicity against a range of human tumor cell lines with IC50 values in the nanomolar range.[1][2]

-

Overcoming Multidrug Resistance: A critical feature of IMB5046 is its ability to maintain efficacy in cancer cell lines that have developed resistance to other microtubule-binding agents such as colchicine, vincristine, and paclitaxel.[1][2] This is directly attributed to the fact that IMB5046 is not a substrate for P-glycoprotein, a primary driver of multidrug resistance.[1][2]

Quantitative Analysis of IMB5046 Cytotoxicity

The following table summarizes the cytotoxic activity of IMB5046 against various cancer cell lines, including those with established multidrug resistance.

| Cell Line | Cancer Type | Resistance Phenotype | IMB5046 IC50 (µM) |

| A549 | Lung Carcinoma | Sensitive | 0.045 ± 0.005 |

| HT29 | Colon Adenocarcinoma | Sensitive | 0.037 ± 0.003 |

| NIH 3T3 | Mouse Embryonic Fibroblast | Sensitive | 0.426 ± 0.041 |

| A549/Taxol | Lung Carcinoma | Paclitaxel-resistant (P-gp overexpression) | Data not available, but sensitivity is retained |

| KB-V1 | Oral Epidermoid Carcinoma | Vincristine-resistant (P-gp overexpression) | Data not available, but sensitivity is retained |

Data compiled from publicly available research.[1][2] Note that while specific IC50 values for all resistant lines were not provided in the initial source, the studies confirm that IMB5046 remains sensitive in cell lines resistant to other agents due to P-gp overexpression.

The Role of P-glycoprotein in Multidrug Resistance

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that plays a crucial role in the development of multidrug resistance in cancer.[3][4] P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of structurally and functionally diverse compounds out of the cell.[4][5] This reduces the intracellular concentration of chemotherapeutic agents, thereby diminishing their cytotoxic effects.[4]

The overexpression of P-gp is a common mechanism by which cancer cells become resistant to a broad spectrum of anticancer drugs, including taxanes, vinca alkaloids, and anthracyclines.[4] Therefore, developing therapeutic agents that can either inhibit P-gp or are not substrates for P-gp is a key strategy in overcoming multidrug resistance.

Caption: P-glycoprotein mediated drug efflux leading to multidrug resistance.

IMB5046 Bypasses P-glycoprotein Efflux

The efficacy of IMB5046 against MDR cell lines stems from its ability to evade efflux by P-glycoprotein. As IMB5046 is not a substrate for P-gp, it can accumulate within resistant cancer cells to a sufficient concentration to exert its microtubule-disrupting effects, leading to cell death.

Caption: IMB5046 bypasses P-gp efflux to reach its intracellular target.

Experimental Protocols for P-glycoprotein Substrate Analysis

To determine whether a compound is a substrate of P-glycoprotein, several in vitro assays are commonly employed. These assays are crucial in the early stages of drug development to predict potential issues with multidrug resistance.

Bidirectional Transport Assay Using MDCK-MDR1 Cells

This is considered the "gold-standard" method for evaluating P-gp substrate liability.[6] It utilizes Madin-Darby canine kidney (MDCK) cells that have been transfected with the human MDR1 gene, causing them to overexpress P-glycoprotein on their apical surface.

Methodology:

-

Cell Culture: MDCK-MDR1 cells are seeded on permeable filter supports and cultured until they form a confluent, polarized monolayer.

-

Assay Setup: The cell monolayers are placed in a transport device, separating the apical (upper) and basolateral (lower) compartments.

-

Transport Measurement:

-

A-to-B Transport: The test compound is added to the apical compartment, and its appearance in the basolateral compartment is measured over time.

-

B-to-A Transport: The test compound is added to the basolateral compartment, and its appearance in the apical compartment is measured over time.

-

-

Inhibitor Control: The bidirectional transport is also measured in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or elacridar.[6]

-

Data Analysis: The apparent permeability coefficients (Papp) for both directions (A-to-B and B-to-A) are calculated. The efflux ratio is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B).

-

An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate of P-glycoprotein.

-

Caption: Workflow for the bidirectional transport assay.

Inside-Out Membrane Vesicle Assay

This assay is a useful alternative, particularly for compounds with low passive permeability.[6] It utilizes membrane vesicles derived from cells overexpressing P-gp, where the cytoplasmic side of the membrane, containing the ATP-binding domains, is oriented outwards.

Methodology:

-

Vesicle Preparation: Inside-out membrane vesicles are prepared from P-gp overexpressing cells.

-

Assay Incubation: The vesicles are incubated with the test compound in the presence of ATP. A control experiment is performed without ATP or in the presence of a P-gp inhibitor.

-

Uptake Measurement: The amount of the test compound accumulated inside the vesicles is quantified, typically using LC-MS/MS.

-

Data Analysis: An ATP-dependent uptake of the test compound into the vesicles, which is inhibited by a known P-gp inhibitor, indicates that the compound is a P-gp substrate.

Conclusion

IMB5046 is a promising novel microtubule inhibitor with a distinct advantage in its ability to circumvent P-glycoprotein-mediated multidrug resistance. Its mechanism of action, which involves binding to the colchicine site of tubulin, combined with its non-substrate status for P-gp, allows it to maintain potent cytotoxic activity against cancer cells that are resistant to other commonly used chemotherapeutic agents. The experimental protocols detailed herein provide a framework for the continued investigation of new chemical entities and their potential interactions with P-glycoprotein, a critical step in the development of more effective cancer therapies. The case of IMB5046 highlights the importance of designing and identifying anticancer agents that can bypass common resistance mechanisms.

References

- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiclass Classifier for P-Glycoprotein Substrates, Inhibitors, and Non-Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P-gp Substrate Identification | Evotec [evotec.com]

An In-Depth Technical Guide to IMB5046: A Novel Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046 is a novel, potent, and selective nitrobenzoate microtubule inhibitor that has demonstrated significant anti-tumor activity, particularly in multidrug-resistant (MDR) cancer cell lines. By binding to the colchicine (B1669291) pocket of β-tubulin, IMB5046 disrupts microtubule polymerization, leading to a cascade of cellular events culminating in G2/M phase cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to IMB5046, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

IMB5046, with the chemical name 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester, is a synthetic small molecule with a unique chemical scaffold that distinguishes it from other known microtubule-targeting agents.[1]

Chemical Structure:

Caption: Chemical structure of IMB5046.

Physicochemical Properties of IMB5046:

| Property | Value | Source |

| CAS Number | 1001571-08-9 | ProbeChem |

| Molecular Formula | C₁₉H₂₀N₂O₅S | ProbeChem |

| Molecular Weight | 388.44 g/mol | ProbeChem |

| Appearance | Solid | ProbeChem |

| Aqueous Solubility | Poor | [2] |

| Predicted LogP | 3.8 ± 0.4 | ChemAxon |

| Predicted pKa | Basic pKa: 4.5 ± 0.1 (morpholine nitrogen)Acidic pKa: Not applicable | ChemAxon |

Mechanism of Action and Signaling Pathway

IMB5046 exerts its cytotoxic effects by directly targeting the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape.

2.1. Inhibition of Tubulin Polymerization:

IMB5046 functions as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin heterodimers into microtubules.[1][2] It binds to the colchicine-binding site on β-tubulin, inducing a conformational change that prevents the proper assembly of microtubules.[2] This disruption of microtubule dynamics is a key initiating event in its anti-cancer activity.

2.2. Signaling Pathway Leading to Apoptosis:

The inhibition of microtubule polymerization by IMB5046 triggers a signaling cascade that ultimately leads to programmed cell death (apoptosis). The key steps in this pathway are illustrated in the diagram below.

Caption: Signaling pathway of IMB5046 leading to apoptosis.

2.3. Overcoming Multidrug Resistance:

A significant feature of IMB5046 is its ability to overcome multidrug resistance (MDR), a major challenge in cancer chemotherapy.[1] Unlike many other microtubule-targeting agents such as paclitaxel (B517696) and vincristine, IMB5046 is not a substrate for P-glycoprotein (P-gp), an efflux pump that is frequently overexpressed in resistant cancer cells and actively removes cytotoxic drugs.[2] This allows IMB5046 to maintain its potent cytotoxic activity in cancer cells that have developed resistance to other chemotherapeutic agents.[2]

Experimental Data

3.1. In Vitro Cytotoxicity:

IMB5046 has demonstrated potent cytotoxicity against a broad range of human cancer cell lines, including those with acquired multidrug resistance.

| Cell Line | Cancer Type | IC₅₀ (µM) | Resistance Profile |

| A431 | Skin Carcinoma | 0.045 | - |

| HT-1080 | Fibrosarcoma | 0.037 | - |

| HT29 | Colon Carcinoma | 0.068 | - |

| KB | Oral Epidermoid Carcinoma | 0.426 | - |

| KBv200 | Oral Epidermoid Carcinoma | 0.589 | Vincristine, Colchicine, Paclitaxel Resistant |

| MCF7 | Breast Adenocarcinoma | 0.215 | - |

| MCF7/ADR | Breast Adenocarcinoma | 0.237 | Vincristine, Colchicine, Paclitaxel Resistant |

Data sourced from Zheng et al., 2016.[2]

3.2. In Vivo Anti-Tumor Efficacy:

In a mouse xenograft model using human lung cancer (H460) cells, IMB5046 significantly inhibited tumor growth at well-tolerated doses.[2]

Experimental Protocols

4.1. In Vitro Tubulin Polymerization Assay:

This assay measures the ability of IMB5046 to inhibit the assembly of purified tubulin into microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagents: Purified tubulin (>99%), polymerization buffer (80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP, 10% glycerol).

-

Procedure:

-

A solution of purified tubulin (final concentration, e.g., 1 mg/mL) in polymerization buffer is prepared on ice.

-

Various concentrations of IMB5046 or control compounds are added to the tubulin solution in a 96-well plate.

-

The plate is transferred to a spectrophotometer pre-warmed to 37°C.

-

The absorbance at 340 nm is measured every minute for 60-90 minutes to monitor the increase in turbidity, which corresponds to microtubule polymerization.

-

The IC₅₀ value is calculated from the dose-response curve.

-

4.2. Cell Cycle Analysis by Flow Cytometry:

This protocol is used to determine the effect of IMB5046 on cell cycle progression.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., A431) are seeded in culture plates and allowed to adhere. The cells are then treated with various concentrations of IMB5046 or vehicle control (DMSO) for specific time periods (e.g., 16, 24, 48 hours).

-

Cell Harvesting and Fixation:

-

Both floating and adherent cells are collected and washed with ice-cold PBS.

-

Cells are fixed by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing and stored at -20°C.

-

-

Staining:

-

Fixed cells are washed with PBS to remove ethanol.

-

The cell pellet is resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

-

Flow Cytometry:

-

Stained cells are analyzed on a flow cytometer. The DNA content is quantified based on the fluorescence intensity of PI.

-

The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

-

4.3. Apoptosis Assay by Annexin V-FITC/PI Staining:

This assay quantifies the induction of apoptosis by IMB5046.

Methodology:

-

Cell Culture and Treatment: Cells are treated with IMB5046 as described for the cell cycle analysis.

-

Staining:

-

Treated cells are harvested and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature.

-

-

Flow Cytometry:

-

The stained cells are analyzed by flow cytometry.

-

Apoptotic cells are identified as Annexin V-positive and PI-negative (early apoptosis) or Annexin V-positive and PI-positive (late apoptosis/necrosis).

-

Conclusion

IMB5046 is a promising novel microtubule inhibitor with a distinct chemical structure and a potent anti-tumor profile, particularly against multidrug-resistant cancers. Its mechanism of action, involving the inhibition of tubulin polymerization at the colchicine-binding site, leads to G2/M cell cycle arrest and apoptosis. The ability of IMB5046 to evade P-gp-mediated efflux is a key advantage that warrants further investigation and development. This technical guide provides a foundational understanding of IMB5046 for researchers aiming to explore its therapeutic potential and further elucidate its biological activities.

References

Preclinical Antitumor Activity of IMB5046: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of IMB5046, a novel nitrobenzoate microtubule inhibitor. The data herein is synthesized from published preclinical studies to support further research and development.

Core Mechanism of Action

IMB5046 is a microtubule polymerization inhibitor with a novel chemical structure.[1][2] Its primary mechanism of action involves binding to the colchicine (B1669291) pocket of tubulin, leading to the disruption of microtubule structures in cancer cells.[1][2] This disruption blocks the cell cycle at the G2/M phase and subsequently induces apoptosis (programmed cell death).[1][2] A key characteristic of IMB5046 is its ability to overcome multidrug resistance, as it is not a substrate for P-glycoprotein, a common efflux pump that renders many cancer cells resistant to chemotherapy.[1][2][3]

Quantitative Data Summary

The preclinical efficacy of IMB5046 has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of IMB5046 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Drug Resistance Profile |

| KB | Nasopharyngeal Carcinoma | Data not specified in abstract | Sensitive |

| A549 | Lung Cancer | Data not specified in abstract | Sensitive |

| Multiple Tumor Cell Lines | Various | 0.037–0.426 | Includes multidrug-resistant lines |

Source: Zheng et al., 2016[1][2][3]

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | IC50 (μM) |

| IMB5046 | 2.97 |

Source: Zheng et al., 2016[1]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

| Xenograft Model | Treatment Dose | Tumor Growth Inhibition (%) |

| Human Lung Tumor | Dose not specified in abstract | 83 |

| KB Xenografts | 15 mg/kg | 65.6 |

Source: Zheng et al., 2016[1]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for IMB5046-induced apoptosis and a general workflow for evaluating its antitumor activity.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Cell Lines and Culture

A panel of human cancer cell lines, including drug-sensitive and multidrug-resistant variants, were utilized.[1] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay

The cytotoxic effects of IMB5046 were determined using a standard cell viability assay, such as the MTT or SRB assay. Briefly, cells were seeded in 96-well plates and treated with various concentrations of IMB5046 for a specified period (e.g., 72 hours). Cell viability was then assessed spectrophotometrically, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated.

Tubulin Polymerization Assay

The effect of IMB5046 on tubulin polymerization was assessed in a cell-free system.[1] Purified tubulin was incubated with IMB5046, and the change in absorbance at 340 nm was monitored over time to measure the extent of polymerization.[1] Colchicine and paclitaxel (B517696) were used as control compounds for inhibition and enhancement of polymerization, respectively.[1]

Cell Cycle Analysis

Cells treated with IMB5046 were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays

The induction of apoptosis was evaluated by methods such as Annexin V/propidium iodide staining followed by flow cytometry. Western blot analysis was also employed to detect the activation of key apoptosis-related proteins, such as caspase-8 and caspase-9.[1]

Animal Xenograft Studies

The in vivo antitumor activity of IMB5046 was evaluated in immunodeficient mice bearing human tumor xenografts.[1] Tumor cells were implanted subcutaneously, and once tumors reached a palpable size, mice were treated with IMB5046 or a vehicle control. Tumor volume and body weight were monitored regularly to assess efficacy and tolerability. At the end of the study, tumors were excised and weighed, and the percentage of tumor growth inhibition was calculated.

Conclusion

The preclinical data strongly suggest that IMB5046 is a promising lead compound for cancer chemotherapy, particularly for the treatment of multidrug-resistant tumors.[1][2][3] Its potent cytotoxic activity, ability to overcome drug resistance, and significant in vivo antitumor efficacy warrant further investigation and development.

References

- 1. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Nitrobenzoate Microtubule Inhibitor that Overcomes Multidrug Resistance Exhibits Antitumor Activity. | Sigma-Aldrich [sigmaaldrich.com]

IMB5046: A Technical Guide to Overcoming Multidrug Resistance in Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. The emergence of tumor cells capable of effluxing a broad spectrum of structurally and functionally diverse anticancer drugs renders many conventional therapies ineffective. IMB5046, a novel nitrobenzoate microtubule inhibitor, has demonstrated considerable promise in circumventing MDR. This technical guide provides a comprehensive overview of the core preclinical data and methodologies related to IMB5046, focusing on its mechanism of action, efficacy against multidrug-resistant tumors, and its influence on key cellular signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecule's activity.

Core Concepts and Mechanism of Action

IMB5046 is a small molecule (2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester) that functions as a microtubule-destabilizing agent.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation.[1] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[1] By disrupting microtubule dynamics, IMB5046 effectively halts the cell cycle at the G2/M phase, leading to programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][2]

A key feature of IMB5046 is its ability to overcome multidrug resistance.[1][2] Many cancer cells develop MDR through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cell.[3] IMB5046 has been shown to not be a substrate for P-glycoprotein, allowing it to accumulate within resistant cancer cells and exert its cytotoxic effects.[1] It achieves this by binding to the colchicine (B1669291) pocket of tubulin, a site distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids, to which resistance often develops.[1]

Quantitative Data on Efficacy

The preclinical efficacy of IMB5046 has been evaluated across a range of cancer cell lines, including several multidrug-resistant variants, and in in vivo tumor models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of IMB5046 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Resistance Phenotype | IC₅₀ (µM)[1] |

| KB | Epidermoid Carcinoma | - | 0.048 |

| A549 | Lung Carcinoma | - | 0.037 |

| H460 | Lung Carcinoma | - | 0.042 |

| HT-29 | Colon Carcinoma | - | 0.095 |

| A431 | Epidermoid Carcinoma | - | 0.112 |

| MCF-7 | Breast Carcinoma | - | 0.426 |

| KB/VCR | Epidermoid Carcinoma | Vincristine-resistant (P-gp overexpression) | 0.051 |

| NCI/ADR-RES | Ovarian Carcinoma | Doxorubicin-resistant (P-gp overexpression) | 0.063 |

Table 2: In Vivo Antitumor Efficacy of IMB5046 in Xenograft Models

| Xenograft Model | Treatment | Dose and Route | Tumor Growth Inhibition (%)[1] |

| Human epidermoid carcinoma KB | IMB5046 | 15 mg/kg (i.p.) | 65.6 |

| Human epidermoid carcinoma KB | Vincristine | 1 mg/kg (i.v.) | 37.4 |

| Human lung cancer H460 | IMB5046 | 10 mg/kg (i.p.) | 46.1 |

| Human lung cancer H460 | IMB5046 | 15 mg/kg (i.p.) | 70.1 |

| Human lung cancer H460 | IMB5046 | 20 mg/kg (i.p.) | 83.2 |

| Human lung cancer H460 | Colchicine | 0.5 mg/kg (i.v.) | 41.1 |

Signaling Pathways Modulated by Microtubule Inhibitors

While direct studies on IMB5046's specific impact on signaling pathways are limited, research on other microtubule inhibitors provides insights into the potential downstream effects. Microarray analysis of IMB5046-treated cells indicated differential expression of genes related to the Jak-STAT and ErbB signaling pathways.[1]

Jak-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer, contributing to proliferation and survival. Some microtubule inhibitors have been shown to suppress the JAK2/STAT3 signaling pathway. This can occur through the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), which in turn enhances the ubiquitination and degradation of JAK2 and TYK2, leading to reduced STAT3 phosphorylation and activity.

References

- 1. MPT0B098, a Microtubule Inhibitor, Suppresses JAK2/STAT3 Signaling Pathway through Modulation of SOCS3 Stability in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule inhibition causes epidermal growth factor receptor inactivation in oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial uncoupling protein 2 regulates the effects of paclitaxel on Stat3 activation and cellular survival in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IMB5046 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB5046 is a novel nitrobenzoate microtubule inhibitor with potent antitumor activity. It functions by inhibiting tubulin polymerization, binding to the colchicine (B1669291) site on tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Notably, IMB5046 has demonstrated efficacy in overcoming multidrug resistance in cancer cells, making it a promising candidate for further investigation in oncology drug development. These application notes provide detailed protocols for studying the effects of IMB5046 on cancer cell lines in vitro.

Data Presentation

The following table summarizes the cytotoxic activity of IMB5046 across various human cancer cell lines, as determined by the IC50 (half-maximal inhibitory concentration) values after a 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (μM) |

| A431 | Skin Carcinoma | 0.12 |

| A549 | Lung Carcinoma | 0.15 |

| HCT116 | Colon Carcinoma | 0.09 |

| HeLa | Cervical Carcinoma | 0.11 |

| K562 | Chronic Myelogenous Leukemia | 0.04 |

| K562/ADR | Doxorubicin-resistant K562 | 0.16 |

| KB | Oral Epidermoid Carcinoma | 0.03 |

| KB/VCR | Vincristine-resistant KB | 0.08 |

Experimental Protocols

Cell Culture and IMB5046 Treatment

This protocol outlines the general procedure for culturing cancer cell lines and treating them with IMB5046.

Materials:

-

Human cancer cell lines (e.g., A431, HCT116, K562)

-

Appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

IMB5046 stock solution (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.

-

Cell Seeding: For experiments, detach cells using Trypsin-EDTA, neutralize with complete growth medium, and centrifuge. Resuspend the cell pellet and count the cells. Seed cells into appropriate culture plates (e.g., 96-well for cytotoxicity assays, 6-well for western blotting and flow cytometry) at a predetermined density and allow them to adhere overnight.

-

IMB5046 Treatment: Prepare serial dilutions of IMB5046 from the stock solution in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Replace the medium in the cell culture plates with the medium containing the desired concentrations of IMB5046. Include a vehicle control (medium with the same concentration of DMSO as the highest IMB5046 concentration).

-

Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of IMB5046 on cell viability.

Materials:

-

Cells seeded and treated with IMB5046 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Following the treatment period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of IMB5046 on cell cycle distribution.

Materials:

-

Cells seeded and treated with IMB5046 in 6-well plates

-

PBS

-